Methyl 3-methylpentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHASOOYJUZKVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334182 | |
| Record name | Methyl 3-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-78-8 | |
| Record name | Methyl 3-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Research Compound
The importance of methyl 3-methylpentanoate (B1260497) in research is multifaceted, stemming from its utility as a synthetic intermediate and its presence in various natural sources. Its branched structure provides a unique chemical scaffold that influences its physical and chemical properties, making it an interesting subject for fundamental studies.
As a research tool, it serves as a building block in the synthesis of more complex molecules. For instance, derivatives of methyl 3-methylpentanoate are employed in the creation of novel organic compounds with potential applications in materials science and medicinal chemistry. The position of the methyl group at the third carbon atom introduces chirality when further functionalized, opening avenues for stereoselective synthesis and the investigation of stereoisomerism's impact on molecular interactions.
Overview of Academic Research Trajectories
Established Synthetic Routes to this compound
The primary and most well-established method for synthesizing this compound is through the esterification of 3-methylpentanoic acid with methanol (B129727).
Esterification of 3-Methylpentanoic Acid with Methanol in the Presence of a Catalyst
The Fischer-Speier esterification, a classic and widely used method, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org In the case of this compound synthesis, 3-methylpentanoic acid is refluxed with methanol, typically with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water, a byproduct, is crucial. wikipedia.org This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. wikipedia.org
While effective, traditional acid-catalyzed esterification can sometimes lead to the formation of byproducts and may require high temperatures, which can be energy-intensive. google.com To address these challenges, alternative catalysts and reaction conditions have been explored. For instance, enzymatic catalysis using lipases, such as Candida antarctica lipase (B570770) B, offers a milder and more selective approach. These enzymatic methods can be performed under less harsh conditions and can lead to higher purity products. Heterogeneous acid catalysts, such as sulfonic acid resins (e.g., Amberlyst 15) and zeolites, also present advantages as they are non-corrosive, environmentally friendly, and easily separable from the reaction mixture. mdpi.com
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | High reaction rates | Difficult to separate, corrosive |
| Enzymatic Catalysts | Candida antarctica lipase B | High selectivity, mild conditions | Higher cost, potential for deactivation |
| Heterogeneous Acid Catalysts | Amberlyst 15, Zeolites | Easy separation, reusable, non-corrosive | Can have lower activity than homogeneous catalysts |
Synthesis of this compound Derivatives
The versatile structure of this compound allows for the synthesis of a wide array of derivatives, including halogenated and chiral amino esters, which are valuable intermediates in various fields of chemical synthesis.
Bromination Reactions for Halogenated Derivatives (e.g., Methyl (3S)-5-bromo-3-methylpentanoate)
The introduction of a bromine atom into the this compound structure opens up possibilities for further functionalization through nucleophilic substitution reactions. One such important derivative is methyl (3S)-5-bromo-3-methylpentanoate.
The synthesis of methyl (3S)-5-bromo-3-methylpentanoate can be achieved through the bromination of this compound. This reaction typically employs bromine (Br₂) in the presence of a catalyst. Common catalysts for this type of reaction include iron (Fe) or aluminum bromide (AlBr₃), which facilitate the electrophilic substitution. Another approach involves the use of N-Bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator like AIBN, especially for achieving selective bromination at a specific position.
Optimizing reaction conditions is crucial to maximize yield and purity. This includes controlling the reaction temperature, which is often kept between 0°C and 30°C to prevent side reactions. google.com The choice of solvent also plays a significant role; for instance, dichloromethane (B109758) is often used as an inert organic solvent in bromination reactions. google.com
On an industrial scale, the production of halogenated derivatives like methyl (3S)-5-bromo-3-methylpentanoate necessitates processes that are both efficient and cost-effective. These large-scale bromination processes are optimized for high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve safety.
Purification of the final product is a critical step in industrial production. Techniques such as distillation and recrystallization are commonly used to achieve the high purity levels required for subsequent synthetic steps.
Synthesis of Chiral Amino Ester Derivatives (e.g., Methyl (2R,3R)-2-amino-3-methylpentanoate; hydrochloride)
Chiral amino esters are of great interest in medicinal chemistry and the synthesis of pharmaceuticals. Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride, a derivative of the amino acid isoleucine, is a prime example of such a compound. smolecule.com
The synthesis of this chiral amino ester often starts from isoleucine itself or its derivatives. smolecule.com A common strategy involves the esterification of the carboxylic acid group of the amino acid with methanol. This is typically carried out in the presence of a strong acid catalyst. smolecule.com To prevent unwanted side reactions, the amino group is often protected with a suitable protecting group before the esterification step. smolecule.com Finally, the hydrochloride salt is formed by treating the amino ester with hydrochloric acid. smolecule.com
Another synthetic approach involves the asymmetric synthesis of α-amino acids. This can be achieved through methods like nucleophilic substitution reactions on chiral triflate esters. rsc.org For example, a chiral α-hydroxy ester can be converted to its corresponding triflate, which then undergoes an SN2 reaction with an amine source, leading to the formation of the desired amino ester with an inversion of configuration. rsc.org
Applications as Chiral Building Blocks in Complex Organic Synthesis
Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. The chiral acid corresponding to this compound, (S)-3-Methyl-pentanoic acid, is a valuable chiral building block used in the preparation of more complex molecules. smolecule.com Its utility lies in its defined stereocenter, which allows chemists to control the chirality of the final target product, a critical factor for its biological function. smolecule.com
The methyl ester form, methyl (S)-3-methylpentanoate, is a key intermediate in these synthetic strategies. For example, derivatives such as methyl (3S)-5-bromo-3-methylpentanoate are critical intermediates where the bromine atom allows for further functionalization through nucleophilic substitution reactions, while the inherent chirality at the C3 position is maintained. acs.org This stereospecificity is crucial for its application in the synthesis of pharmaceuticals and agrochemicals. acs.org The synthesis of these chiral building blocks can be achieved through various methods, including the use of chiral pool strategies that start from naturally occurring chiral molecules, asymmetric synthesis employing chiral catalysts, and biotransformation routes using enzymes. smolecule.com
Synthesis of Cyano Ester Derivatives (e.g., Ethyl 2-cyano-3-methylpentanoate)
The introduction of a cyano group into an ester framework provides a versatile functional group that can be further transformed into amines, carboxylic acids, or other functionalities. The synthesis of cyano ester derivatives such as ethyl 2-cyano-3-methylpentanoate is well-documented, though direct cyanation of a saturated ester like this compound is not a commonly reported pathway.
A prevalent method for synthesizing these derivatives is the Knoevenagel condensation. For instance, ethyl 2-cyano-3-methylpentanoate can be prepared by the reaction of ethyl cyanoacetate (B8463686) with butanone. A typical procedure involves heating a mixture of ethyl cyanoacetate, butanone, a catalytic amount of a base like β-alanine, glacial acetic acid, and a solvent such as benzene. The reaction is driven to completion by removing the water formed using a Dean-Stark or similar apparatus. orgsyn.org
Another approach involves the alkylation of ethyl cyanoacetate with an appropriate alkyl halide in the presence of a base. smolecule.com While these methods are effective for producing the target cyano ester, they start from precursors other than this compound. The dual functionality of the resulting cyano ester, possessing both a nitrile and an ester group, makes it a highly reactive and valuable intermediate for further organic transformations. smolecule.com
Table 1: Reagents for Knoevenagel Condensation to form Ethyl sec-butylidenecyanoacetate
| Reagent | Function | Reference |
|---|---|---|
| Ethyl cyanoacetate | Methylene component | orgsyn.org |
| Butanone | Carbonyl component | orgsyn.org |
| β-alanine | Base catalyst | orgsyn.org |
| Glacial acetic acid | Acid catalyst/Solvent | orgsyn.org |
Synthesis of Keto Ester Derivatives (e.g., Methyl 3-oxopentanoate)
β-Keto esters are highly important intermediates in organic synthesis, most notably in the acetoacetic ester synthesis for creating substituted ketones. The synthesis of methyl 3-oxopentanoate (B1256331), a representative β-keto ester, is typically achieved through pathways like the Claisen condensation rather than by direct oxidation of a saturated precursor like this compound.
The Claisen condensation involves the reaction of an ester with an enolate. A well-established route to methyl 3-oxopentanoate involves a sequence starting with the Claisen reaction between acetone (B3395972) and methyl propionate, catalyzed by a strong base like sodium ethoxide. prepchem.com This reaction forms an intermediate diketone, 2,4-hexadione. prepchem.com Subsequent oxidation of this diketone, for example using iodine or chlorine in an aqueous sodium hydroxide (B78521) solution, yields 3-oxopentanoic acid. prepchem.com The final step is the esterification of this acid with methanol to produce the target methyl 3-oxopentanoate. prepchem.com
While direct oxidation of saturated esters at the β-position is a challenging transformation, methods exist for the α-oxidation of carbonyl compounds to form α-keto esters, often from α-hydroxy ester precursors. organic-chemistry.orggoogle.comgoogle.com However, the synthesis of a β-keto ester like methyl 3-oxopentanoate from this compound is not a standard or commonly documented transformation.
Table 2: Multi-step Synthesis of Methyl 3-oxopentanoate
| Step | Reactants | Product | Reference |
|---|---|---|---|
| 1. Claisen Condensation | Acetone, Methyl propionate | 2,4-Hexadione | prepchem.com |
| 2. Oxidation | 2,4-Hexadione | 3-Oxopentanoic acid | prepchem.com |
Synthesis of Hydroxy and Acyloxy Derivatives (e.g., Methyl 2-Hydroxy-3-methylpentanoates)
Hydroxy and acyloxy esters are significant compounds, particularly in the study of flavors and fragrances and as chiral intermediates. The synthesis of the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate has been reported, demonstrating methods to access these valuable molecules. researchgate.net These syntheses provide access to compounds with distinct organoleptic properties, such as walnut, cacao, and fruity notes. researchgate.net
Derivation from Chiral Amino Acids (e.g., Isoleucine Isomers)
A powerful strategy for synthesizing enantiomerically pure compounds is to start from the "chiral pool," using readily available natural products like amino acids. The four stereoisomers of methyl 2-hydroxy-3-methylpentanoate can be synthesized starting from the four corresponding chiral isomers of the amino acid isoleucine: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. researchgate.netresearchgate.net
This transformation typically involves the diazotization of the amino acid, which converts the amino group into a hydroxyl group with retention of configuration, followed by esterification with methanol. This approach leverages the inherent chirality of the starting amino acid to produce the desired stereoisomer of the hydroxy ester. researchgate.net For example, the biosynthesis of isoleucine itself proceeds through the intermediate 2,3-dihydroxy-3-methylpentanoate, highlighting the close biochemical relationship between these structures. researchgate.net
Mechanistic Studies of Synthetic Transformations
Understanding the step-by-step pathway, or mechanism, of a chemical reaction is crucial for optimizing conditions and predicting outcomes. Modern analytical techniques, particularly online Nuclear Magnetic Resonance (NMR) spectroscopy, have enabled detailed investigations into the transient species that exist during a reaction. acs.orgresearchgate.net
Investigation of Intermediate Species and Reaction Mechanisms
A thorough mechanistic investigation into the reaction of 3-methylpentanoic acid (the carboxylic acid precursor to this compound) with Meldrum's acid has been conducted using online NMR spectroscopy. researchgate.net This study provided conclusive spectroscopic evidence for several key intermediate species. researchgate.net The analysis revealed the formation of a dimer anhydride, 3-methylpentanoic anhydride, which acts as a productive intermediate in the transformation. researchgate.net Furthermore, the study also identified the presence of an acyl chloride intermediate, 3-methylpentanoyl chloride, for the first time in this specific synthesis. researchgate.net These findings, which allow for the direct observation and quantification of reactants, intermediates, and products in real-time, are invaluable for developing a deep understanding of the reaction process and for the development of robust manufacturing processes. acs.orgirroba.com.br
Role of Catalysts in this compound Synthesis and Derivatization
Catalysts in the Synthesis of this compound
The primary industrial route to this compound is the esterification of 3-methylpentanoic acid with methanol. chembk.com This reaction is a classic example of Fischer-Speier esterification, an equilibrium-limited process that necessitates the use of a catalyst to achieve viable reaction rates. wikipedia.orgmdpi.com
Acid Catalysis: Strong Brønsted acids are the most common catalysts for this esterification. The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmdpi.com This activation facilitates the nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the ester. wikipedia.org To drive the equilibrium toward the product side, water is typically removed as it is formed. wikipedia.org
Commonly used acid catalysts include:
Sulfuric Acid (H₂SO₄): A widely used, cost-effective, and efficient catalyst.
p-Toluenesulfonic Acid (PTSA): A solid organic acid that is often easier to handle than sulfuric acid.
Lewis Acids: Compounds like scandium(III) triflate can also catalyze the reaction. wikipedia.org
Enzymatic Catalysis: Enzymes, particularly lipases, offer a milder and more selective alternative to traditional acid catalysis. Immobilized lipases, such as Candida antarctica lipase B (CALB), can be used for the kinetic resolution of racemic mixtures during transesterification processes, yielding enantiomerically enriched products. For instance, the transesterification of racemic methyl esters in organic solvents using CALB has been shown to achieve high enantiomeric excess.
Transesterification Catalysts: this compound can also be synthesized via transesterification, where a different ester is reacted with methanol. This process can be catalyzed by acids, bases, or various organometallic compounds. organic-chemistry.orgmasterorganicchemistry.com For example, scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Other catalysts such as silica (B1680970) chloride and potassium hydrogen phosphate (B84403) (K₂HPO₄) are also efficient for producing methyl esters under mild conditions. organic-chemistry.org
| Catalyst Type | Specific Catalyst | Reaction | Key Findings | Reference(s) |
| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | Fischer-Speier Esterification | Standard, effective catalysts for reacting 3-methylpentanoic acid with methanol. Requires removal of water to drive equilibrium. | wikipedia.org |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Fischer-Speier Esterification / Transesterification | Efficiently catalyzes direct esterification and transesterification reactions. | wikipedia.orgorganic-chemistry.org |
| Enzyme | Candida antarctica lipase B (CALB) | Enzymatic Resolution / Transesterification | Enables kinetic resolution to produce chiral esters with high enantiomeric excess. | |
| Heterogeneous | Silica Chloride | Transesterification | Acts as an efficient catalyst for esterification and transesterification via alcoholysis. | organic-chemistry.org |
Catalysts in the Derivatization of this compound
Catalysts are also essential for converting this compound into other valuable chemical intermediates. These derivatization reactions include hydrogenation, halogenation, and hydrolysis.
Hydrogenation: Catalytic hydrogenation can be used to reduce the ester functionality or other unsaturated groups within derivatives of this compound. For instance, in the synthesis of related structures, rhodium-based homogeneous catalysts like (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate have been used for directed hydrogenations. orgsyn.org In other applications involving precursors, palladium supported on calcium sulfate (B86663) (Pd/CaSO₄) or calcium carbonate is used for the selective hydrogenation of pentenoic acid isomers, which can be precursors to 3-methylpentanoic acid. google.com Bifunctional catalysts, such as platinum or copper on an alumina (B75360) support (Pt/Al₂O₃, Cu/Al₂O₃), are used for hydrodeoxygenation, which involves both hydrogenation and dehydration steps. mdpi.com
Bromination: The bromination of this compound to produce compounds like methyl (3S)-5-bromo-3-methylpentanoate is facilitated by catalysts. This electrophilic substitution reaction typically employs a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃) in the presence of bromine (Br₂). The catalyst polarizes the Br-Br bond, increasing its electrophilicity and enabling the substitution reaction on the pentanoate chain.
Hydrolysis: The ester group of this compound can be hydrolyzed back to 3-methylpentanoic acid and methanol. This reaction is typically catalyzed by strong acids or bases. The mechanism involves nucleophilic attack by water (in acid catalysis) or a hydroxide ion (in base-catalyzed saponification) on the ester's carbonyl carbon.
| Reaction Type | Catalyst | Substrate / Product | Reaction Conditions | Key Findings | Reference(s) |
| Hydrogenation | Biphosphinorhodium catalyst | Methyl 3-hydroxy-2-methylenepentanoate → Methyl anti-3-hydroxy-2-methylpentanoate | Methanol solvent, H₂ gas | Directed homogeneous hydrogenation for stereoselective synthesis. | orgsyn.org |
| Hydrogenation | Palladium on Calcium Sulfate (Pd/CaSO₄) | Mixed Pentenoic Acids → Enriched cis-2-methyl-3-pentenoic acid | Methanol/Ethanol solvent, 20-40 psig H₂, 20-25 °C | Adjusts isomeric mixture of precursor acids. | google.com |
| Bromination | Iron (Fe), Aluminum Bromide (AlBr₃) | This compound → Methyl (3S)-5-bromo-3-methylpentanoate | Bromine (Br₂) | Facilitates selective electrophilic substitution on the alkyl chain. |
Chemical Reactivity and Derivatization Potential
Reactivity of the Methyl 3-Methylpentanoate (B1260497) Core Structure
The core structure of methyl 3-methylpentanoate possesses two main sites of reactivity: the electrophilic carbonyl carbon of the ester group and the C-H bonds of the alkyl chain, which can undergo radical reactions. The ester group is susceptible to nucleophilic acyl substitution, a fundamental reaction class for this functional group.
Hydrolysis, the cleavage of the ester bond by water, can occur under both acidic and basic conditions to yield 3-methylpentanoic acid and methanol (B129727). Base-catalyzed hydrolysis, or saponification, is irreversible and proceeds via a tetrahedral intermediate.
Another key reaction is transesterification, where the methoxy (B1213986) group of the ester is exchanged with another alkoxy group by reacting with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is widely used to produce different esters.
The α-protons (on C2) of this compound can be deprotonated by a strong base to form an enolate. This nucleophilic enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. However, the presence of the methyl group at the β-position (C3) can sterically hinder the approach of bulky electrophiles.
Reactions of Halogenated this compound Derivatives
Halogenation of this compound can occur at various positions on the alkyl chain, typically under radical conditions, leading to a mixture of halogenated products. The reactivity of these halogenated derivatives is significantly influenced by the position of the halogen atom.
Halogenated this compound derivatives can undergo nucleophilic substitution reactions, where the halogen atom is replaced by a nucleophile. pressbooks.pub For instance, reaction with hydroxide (B78521) ions can lead to the formation of hydroxy-substituted this compound, while reaction with amines can yield amino-substituted derivatives. The reaction mechanism, either SN1 or SN2, is dependent on the substitution pattern of the carbon bearing the halogen (primary, secondary, or tertiary).
| Halogenated Derivative (Example) | Nucleophile | Typical Product | Reaction Type |
|---|---|---|---|
| Methyl 5-bromo-3-methylpentanoate | Hydroxide (OH-) | Methyl 5-hydroxy-3-methylpentanoate | SN2 |
| Methyl 2-chloro-3-methylpentanoate | Ammonia (NH3) | Methyl 2-amino-3-methylpentanoate | SN2 |
| Methyl 3-(chloromethyl)pentanoate | Hydroxide (OH-) | Methyl 3-(hydroxymethyl)pentanoate | SN2 |
The ester group in halogenated this compound derivatives can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the ester into two alcohol moieties. The halogen atom may also be reduced depending on its position and the reaction conditions.
The methyl groups within the halogenated derivative can be oxidized to carboxylic acids under strong oxidizing conditions, for instance, using potassium permanganate (B83412) or chromic acid. chemspider.comreddit.com This transformation is generally challenging and may require harsh reaction conditions, which could also affect the ester functionality.
The stereochemistry at the C3 position can have a profound impact on the reactivity of halogenated derivatives. In SN2 reactions, the incoming nucleophile attacks from the backside of the carbon-halogen bond. The presence of the branched alkyl chain and the specific stereoisomer (R or S) can create steric hindrance, slowing down the rate of reaction. For reactions proceeding through a carbocation intermediate (SN1), the stereochemical outcome might be a mixture of retention and inversion of configuration. The branched nature of the alkyl chain can also influence the regioselectivity of elimination reactions, which often compete with substitution.
Reactions of Amino this compound Derivatives
Amino derivatives of this compound are valuable intermediates in the synthesis of various biologically active molecules. The amino group can act as a nucleophile or a base, and its reactivity can be modulated by protection-deprotection strategies.
The amino group can undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated to form secondary or tertiary amines. Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines. The presence of both an amino and an ester group in the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic compounds like lactams, particularly if the amino group is positioned appropriately relative to the ester.
| Amino Derivative (Example) | Reagent | Product Type | Reaction Type |
|---|---|---|---|
| Methyl 5-amino-3-methylpentanoate | Acetyl chloride | Amide | Acylation |
| Methyl 2-amino-3-methylpentanoate | Methyl iodide | Secondary/Tertiary Amine | Alkylation |
| Methyl 5-amino-3-methylpentanoate | Heat/Catalyst | Lactam | Intramolecular Cyclization |
Reduction of Ester Groups
The ester group in this compound is susceptible to reduction by strong reducing agents. This reaction typically converts the ester into a primary alcohol.
Reaction Summary:
| Reactant | Reagent | Product |
|---|
Powerful hydride-transfer reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation, readily reducing esters to their corresponding alcohols. harvard.edu Softer reagents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce esters but can be used in the presence of certain additives or under specific conditions. Lithium borohydride is another common reagent used for the selective reduction of esters. harvard.edu
Reactions of Cyano this compound Derivatives
Cyano derivatives of this compound, such as Ethyl 3-cyano-3-methylpentanoate, introduce the highly versatile nitrile (cyano) group, which can undergo several important transformations.
Hydrolysis Reactions to Carboxylic Acids and Alcohols
The cyano and ester groups in cyano this compound derivatives can both be hydrolyzed under acidic or basic conditions.
Hydrolysis of the Cyano Group : The nitrile group can be hydrolyzed to a carboxylic acid. This process typically occurs in two stages: the nitrile is first converted to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com This can be achieved using either strong acid or strong base catalysis. chemistrysteps.com
Hydrolysis of the Ester Group : The methyl ester group can be saponified under basic conditions or hydrolyzed under acidic conditions to yield the corresponding carboxylic acid and methanol. orgsyn.org
When both groups are present, harsh hydrolysis conditions can lead to the formation of a dicarboxylic acid.
Reaction Summary:
| Reactant | Conditions | Products |
|---|
Enzymatic hydrolysis using nitrilases can also be employed for the selective conversion of nitriles to carboxylic acids, sometimes with high enantioselectivity. researchgate.netnih.gov
Alkylation Reactions for Substituted Derivatives
The carbon atom alpha to the cyano group in cyano this compound derivatives is acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then react with alkyl halides in an alkylation reaction to introduce new alkyl substituents. This method is a powerful tool for carbon-carbon bond formation and the synthesis of more complex substituted derivatives. nih.gov
Reduction of Cyano Groups to Primary Amines
The cyano group is readily reduced to a primary amine. This transformation is a key synthetic route for introducing an amino group into a molecule.
Reaction Summary:
| Reactant | Reagent(s) | Product |
|---|---|---|
| Cyano this compound Derivative | 1. LiAlH₄ in ether or THF2. H₂O workup | Corresponding Primary Amine |
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this conversion on a laboratory scale. researchgate.netlibretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of catalysts like Raney Nickel or Palladium on carbon, is also a widely used method, particularly in industrial applications. researchgate.netgoogle.com Other reagents, such as diisopropylaminoborane (B2863991) in the presence of lithium borohydride, have also been shown to be effective. nih.govorganic-chemistry.org
Michael Addition Reactions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of methyl 3-methylpent-2-enoate, the electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles, leading to the formation of a variety of functionalized pentanoate derivatives.
The general mechanism involves the attack of a Michael donor (nucleophile) on the β-carbon of the α,β-unsaturated ester (Michael acceptor). This initial addition results in the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. The reaction is typically catalyzed by a base, which serves to generate the active nucleophile from its corresponding precursor.
A diverse array of nucleophiles can be employed in the Michael addition to α,β-unsaturated esters like methyl 3-methylpent-2-enoate. These include carbon nucleophiles such as enolates derived from malonic esters and β-ketoesters, organocuprates, and nitroalkanes, as well as heteroatom nucleophiles like amines and thiols.
Detailed Research Findings:
The reactivity and stereoselectivity of Michael additions to α,β-unsaturated esters are influenced by several factors, including the nature of the nucleophile, the catalyst, the solvent, and the reaction temperature. Research has demonstrated the successful application of various nucleophiles in conjugate additions to esters structurally similar to methyl 3-methylpent-2-enoate, such as methyl crotonate and methyl methacrylate.
For instance, the addition of dimethyl malonate to methyl crotonate, catalyzed by a base, provides a classic example of carbon-carbon bond formation. researchgate.net Similarly, nitromethane (B149229) can serve as a potent Michael donor, leading to the synthesis of γ-nitro esters. The use of microwave irradiation has been shown to significantly accelerate these reactions and improve yields.
The conjugate addition of amines, known as the aza-Michael addition, is a valuable method for the synthesis of β-amino esters. Studies have shown that both aromatic and aliphatic amines can undergo Michael addition to α,β-unsaturated esters. semnan.ac.irnih.gov The use of catalysts like trimethylchlorosilane (TMSCl) under solvent-free conditions has been reported to efficiently promote these reactions. semnan.ac.ir
Organocuprates, also known as Gilman reagents, are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds, including esters. masterorganicchemistry.comyoutube.com These reagents generally exhibit high selectivity for conjugate addition over direct 1,2-addition to the carbonyl group.
The sulfa-Michael addition, involving the conjugate addition of thiols, is another important transformation. These reactions can be catalyzed by both bases and nucleophiles and are crucial for the synthesis of sulfur-containing compounds. nih.gov
The following interactive data table summarizes representative examples of Michael addition reactions on α,β-unsaturated esters that are structurally analogous to methyl 3-methylpent-2-enoate, showcasing the diversity of applicable nucleophiles and reaction conditions.
Interactive Data Table: Michael Addition Reactions of α,β-Unsaturated Esters
| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl crotonate | Dimethyl malonate | Various base catalysts | Various | Ambient | Moderate to high |
| Methyl methacrylate | Benzylamine | None (Microwave) | Methanol | 115-130 | 97 |
| Methyl acrylate | p-Methoxyaniline | TMSCl (10 mol%) | Solvent-free | 60 | High |
| α,β-Unsaturated Ester | Alkyl Thiol | Bifunctional Catalysts | Various | Ambient | High |
| Ethyl Cinnamate | Nitromethane | K2CO3 | Nitromethane | Room Temp | 89 |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. cur.ac.rw It offers detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
¹H NMR Spectroscopy for Reaction Monitoring and Mechanistic Elucidation
Proton (¹H) NMR spectroscopy is a primary method for monitoring the progress of chemical reactions and elucidating their underlying mechanisms. In the synthesis of Methyl 3-methylpentanoate (B1260497), typically through the esterification of 3-methylpentanoic acid, ¹H NMR allows researchers to track the consumption of reactants and the formation of the product in real-time.
A key application is in online reaction monitoring, where spectra are acquired directly from the reaction mixture as it proceeds. cncb.ac.cn For instance, in a related study investigating the reaction of 3-methylpentanoic acid, online NMR spectroscopy provided conclusive evidence for hypothesized intermediates. cncb.ac.cnresearchgate.net A similar approach for the synthesis of Methyl 3-methylpentanoate would involve monitoring key diagnostic signals:
Disappearance of Reactant Signal: The broad singlet corresponding to the carboxylic acid proton (-COOH) of 3-methylpentanoic acid would diminish over time.
Appearance of Product Signals: The most telling signal for the formation of this compound is the appearance of a sharp singlet at approximately 3.67 ppm, corresponding to the three protons of the newly formed methoxy (B1213986) group (-OCH₃). Concurrently, the signals for the protons adjacent to the carbonyl group (α-protons) would shift, reflecting the change from a carboxylic acid to an ester environment.
By integrating these signals at various time points, a kinetic profile of the reaction can be constructed, providing valuable data on reaction rates and equilibrium positions. rsc.org This quantitative data is crucial for process optimization and for building a detailed mechanistic understanding of the transformation. researchgate.net
¹³C NMR Spectroscopy for Structural Elucidation and Purity Assessment
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, mapping the carbon skeleton of a molecule. For this compound (C₇H₁₄O₂), the spectrum is expected to show seven distinct signals, confirming the presence of seven unique carbon environments and validating the molecular structure. nih.gov
The chemical shift of each carbon provides insight into its electronic environment. These shifts are invaluable for unambiguous structural assignment. uliege.be Purity assessment is another critical function of ¹³C NMR. The presence of any additional peaks in the spectrum indicates the existence of impurities, such as residual starting material, solvents, or by-products from the synthesis. Because the peak area in ¹³C NMR is, under specific conditions, proportional to the number of carbon atoms, it can also be used for quantitative analysis of impurities.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Data sourced from spectral prediction databases and typical values for similar structures)
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C=O (Carbonyl) | ~174 |
| -OCH₃ (Methoxy) | ~51 |
| C3 (Methine) | ~34 |
| C2 (Methylene) | ~41 |
| C4 (Methylene) | ~29 |
| C5 (Methyl) | ~11 |
| C3-CH₃ (Methyl) | ~19 |
Note: This interactive table allows sorting of the data.
Quantitative NMR (qNMR) Applications in Pharmaceutical and Chemical Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity and concentration of chemical substances, including those in pharmaceutical analysis. semanticscholar.orgmdpi.com Unlike chromatographic techniques, qNMR can be non-destructive and does not always require an identical reference standard of the analyte. semanticscholar.org The fundamental principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. mdpi.com
To determine the purity of a this compound sample, the qNMR method would be employed as follows:
A precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a high-purity, stable internal standard (e.g., dimethyl terephthalate (B1205515) or maleic acid). bipm.org
The mixture is dissolved in a suitable deuterated solvent (e.g., Chloroform-d).
A ¹H NMR spectrum is acquired under carefully controlled parameters to ensure full relaxation of all relevant nuclei, which is critical for accurate integration. eppltd.com
A well-resolved signal from the analyte (this compound) and a signal from the internal standard are chosen for integration. For this compound, the sharp singlet of the methoxy group (-OCH₃) at ~3.67 ppm is an ideal candidate for quantification due to its clarity and lack of overlap with other signals. semanticscholar.org
The purity of the analyte is calculated using the ratio of the integrals, the number of protons each signal represents, the molecular weights of the analyte and the standard, and their initial masses. bipm.org
This technique allows for the simultaneous determination of the primary compound's content and can also quantify impurities if their signals are resolved. researchgate.net
2D Exchange NMR Spectroscopy for Investigating Dynamic Equilibria
Two-dimensional (2D) Exchange Spectroscopy (EXSY) is a specialized NMR technique used to study chemical and conformational exchange processes occurring on a timescale of seconds to milliseconds. nih.gov While this compound is a relatively simple and conformationally flexible molecule, 2D EXSY could be applied to investigate specific dynamic phenomena if the molecule were part of a more complex system.
For example, if this compound were involved in a slow, reversible chemical reaction (e.g., transesterification with another alcohol) or if it exhibited distinct, slowly interconverting conformations (rotamers) that could be resolved at low temperatures, 2D EXSY would be the tool of choice. The experiment would reveal "cross-peaks" connecting the signals of the exchanging species. The presence and intensity of these cross-peaks provide direct evidence of the dynamic process and can be used to determine the rate of exchange. nih.gov In a study on different molecular systems, 2D exchange NMR was used to directly prove the existence of a dimer-monomer equilibrium. researchgate.net
In-situ NMR Monitoring of Chemical Reactions
In-situ NMR monitoring allows for the analysis of a chemical reaction as it happens within the NMR spectrometer, providing a real-time window into the process without the need for sampling. nih.govresearchgate.net This is particularly advantageous for studying reactions with short-lived intermediates, complex equilibria, or those sensitive to environmental changes. researchgate.net
The esterification of 3-methylpentanoic acid to form this compound could be monitored in-situ by placing the reactants directly into an NMR tube inside the spectrometer. researchgate.net A series of ¹H NMR spectra would be acquired over time, creating a "movie" of the reaction. This method provides high-density data, allowing for precise kinetic analysis and the detection of transient species that might be missed by offline methods. researchgate.netresearchgate.net Research has shown that reaction kinetics measured in a static in-situ NMR tube can differ from those in a stirred flask, highlighting the importance of understanding the experimental conditions. researchgate.net The ability to apply more complex, time-consuming experiments like 2D NMR sequences (e.g., COSY, HSQC) becomes possible with stationary flow reactor setups, which can aid in the structural elucidation of unknown intermediates formed during the reaction. osf.io
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly used for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique. The sample is first vaporized and separated from other components in a mixture by the gas chromatograph before being introduced into the mass spectrometer. In the MS, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 130, corresponding to its molecular weight. nih.gov The spectrum also displays a characteristic pattern of fragment ions that helps to confirm the structure.
Table 2: Key GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 101 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 88 | [CH₃CH(CH₃)CH₂C(OH)₂]⁺ | McLafferty rearrangement product, often a prominent peak for esters of this type |
| 74 | [CH₂=C(OH)OCH₃]⁺ | Another common rearrangement fragment for methyl esters |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
Note: This interactive table summarizes common fragments observed in the electron impact mass spectrum. nih.gov
The unique fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of this compound even in complex mixtures, such as flavor and fragrance analyses or environmental samples. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methylpentanoic acid |
| Dimethyl terephthalate |
| Maleic acid |
| Chloroform-d |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification.
The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library that includes data for this compound. nist.govnih.gov This library serves as a critical reference for researchers to compare their experimental data and confirm the presence of the compound. For instance, the NIST database contains mass spectra of this compound obtained through electron ionization (EI), a common ionization technique in GC-MS. nist.gov
The quantification of this compound can also be achieved using GC-MS, often by creating a calibration curve with standards of known concentrations. This is particularly important in fields like food science and environmental analysis, where the concentration of flavor or volatile compounds is of interest.
Table 1: Key GC-MS Spectral Data for this compound
| Parameter | Value | Source |
| NIST Number | 152163 | PubChem nih.gov |
| Library | Main library | PubChem nih.gov |
| Total Peaks | 59 | PubChem nih.gov |
| m/z Top Peak | 74 | PubChem nih.gov |
| m/z 2nd Highest | 43 | PubChem nih.gov |
| m/z 3rd Highest | 59 | PubChem nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C7H14O2, HRMS can confirm this composition with a high degree of certainty. nist.gov
The calculated monoisotopic mass of this compound is 130.099379685 Da. nih.gov HRMS instruments can measure this mass with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's identity, especially when analyzing complex mixtures where multiple compounds may co-elute. Comprehensive two-dimensional gas chromatography coupled with a time-of-flight mass spectrometer (GCxGC-TOF-MS) is an advanced technique that utilizes HRMS for the analysis of complex volatile profiles. nih.gov
Infrared (IR) Spectroscopy
Vapor Phase IR Spectra
Vapor phase infrared (IR) spectroscopy is a valuable tool for the structural elucidation of volatile compounds like this compound. In this technique, the compound is analyzed in the gas phase, which minimizes intermolecular interactions and provides a clear spectrum of the isolated molecule. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. nih.gov
The vapor phase IR spectrum of this compound is available in public databases such as the one provided by John Wiley & Sons, Inc. nih.gov This reference spectrum is essential for researchers to compare against their experimental data for identification purposes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations and various C-H bending and stretching vibrations from the alkyl chains would be observable. While specific FTIR data for this compound is not detailed in the provided search results, the analysis of related compounds like methyl 2-amino-3-methylpentanoate, which has been characterized by FTIR, demonstrates the utility of this technique for identifying key functional groups. nih.gov
Chromatographic Separation Methods for Complex Mixtures
Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Gas chromatography (GC) is a fundamental technique for separating volatile compounds from a mixture. The retention time of a compound, the time it takes to travel through the column, is a characteristic property that aids in its identification. The NIST Chemistry WebBook provides gas chromatography data for this compound. nist.gov The Kovats retention index, a normalized retention time, is also a valuable parameter for identification. For this compound, experimental Kovats retention indices have been reported on both standard non-polar and standard polar columns. nih.gov
Table 2: Experimental Kovats Retention Indices for this compound
| Column Type | Retention Index Values | Source |
| Standard non-polar | 875, 866, 865.8 | PubChem nih.gov |
| Standard polar | 1135, 1127, 1130, 1124.3, 1115, 1145 | PubChem nih.gov |
For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. psu.edu In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC column for further separation. psu.edu This technique is particularly useful for resolving co-eluting peaks that would overlap in a one-dimensional GC analysis. psu.edu The coupling of GCxGC with time-of-flight mass spectrometry (TOFMS) provides a powerful tool for the detailed characterization of complex volatile mixtures, enabling the identification of hundreds or even thousands of compounds in a single analysis. plos.org This approach has been successfully applied in the analysis of complex samples in various fields, demonstrating its capability to separate and identify a vast number of volatile organic compounds. plos.org
Liquid Chromatography (LC)
While gas chromatography is frequently the method of choice for analyzing volatile esters like this compound, liquid chromatography (LC) offers alternative and complementary separation mechanisms. In the context of ester analysis, LC, particularly high-performance liquid chromatography (HPLC), can be employed, especially when dealing with less volatile or thermally labile derivatives, or when specific sample cleanup is required.
For instance, research on the separation of fatty acid methyl esters has demonstrated the utility of LC. In one study, reversed-phase HPLC was used to separate diastereomeric derivatives of chiral branched fatty acids, achieving detection at the femtomole level. tandfonline.com The separation was performed on an ODS (octadecylsilane) column with a mobile phase consisting of a methanol (B129727)/acetonitrile/water mixture. tandfonline.com This highlights the potential for developing specific LC methods for chiral analysis of compounds like this compound, should the need arise to separate its enantiomers.
Furthermore, LC is integral to many sample preparation and cleanup procedures prior to final analysis. For example, multidimensional chromatographic strategies have been developed for identifying novel aroma compounds in wine, where medium pressure liquid chromatography on a silica (B1680970) gel column was used for fractionation following a dynamic headspace extraction. nih.gov This approach allowed for the successful identification of several potent aroma compounds. nih.gov
Advanced Sample Pretreatment and Fractionation Techniques
The accurate analysis of this compound, often present in trace amounts within complex samples, necessitates sophisticated pretreatment and fractionation methods to isolate it from interfering matrix components.
Adsorption chromatography is a powerful technique for separating compounds based on their polarity. In the analysis of methyl esters, adsorbents like silica gel and silicic acid-silver nitrate (B79036) have been effectively used.
Silicic acid impregnated with silver nitrate has been shown to separate methyl esters of fatty acids based on their degree of unsaturation. acs.org A study demonstrated a separation scheme using elution chromatography on a silicic acid-silver nitrate column that successfully separated a mixture of methyl esters of fatty acids with varying numbers of double bonds. acs.org While this compound is a saturated ester, this principle of separation based on subtle differences in molecular structure and polarity is fundamental. The stability of unsaturated methyl esters has also been found to be greater when adsorbed on silica gel compared to a glass surface, suggesting that adsorption on silica can be a method for protecting labile compounds during analysis. nih.gov
In another application, adsorption chromatography was used for the separation of N-2:4-dinitrophenyl derivatives of amino acid methyl esters, showcasing its utility in separating derivatized compounds. portlandpress.com This is relevant as derivatization is a common strategy to enhance the chromatographic properties of analytes.
Solvent Extraction is a fundamental technique for isolating compounds from a sample matrix. In the synthesis of 3-methylpentanoic acid, the precursor to this compound, ether extraction is employed to isolate the crude acid after saponification and acidification. orgsyn.org Similarly, in the preparation of 5-benzyloxy-3-hydroxy-3-methylpentanoic acid, a related compound, the product is extracted from an acidified aqueous solution using ether. google.com This demonstrates the principle of liquid-liquid extraction based on the differential solubility of the target analyte in immiscible solvents.
Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction, particularly for volatile and thermally sensitive compounds like flavor esters. ajgreenchem.commdpi.comresearchgate.net Supercritical carbon dioxide (SC-CO₂) is the most commonly used fluid due to its mild critical conditions, non-toxicity, and ease of removal. ajgreenchem.comnih.gov
SFE is highly effective for extracting essential oils and other flavor compounds, which are complex mixtures of esters, alcohols, aldehydes, and other volatile constituents. ajgreenchem.commdpi.comresearchgate.net The solvating power of SC-CO₂ can be precisely controlled by adjusting pressure and temperature, allowing for the selective extraction of different compound classes. vinanhatrang.com For instance, lighter aroma molecules like fruity esters can be extracted at lower pressures, while heavier compounds require higher pressures. vinanhatrang.com This fractionation capability is a significant advantage of SFE. The technique is considered superior for preserving the integrity and aroma profile of essential oils compared to methods like steam distillation that can cause thermal degradation. ajgreenchem.com
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. This technique is particularly useful for separating monomers from polymers or for group separations of compounds with significantly different molecular sizes.
Solid Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a solid sorbent and a liquid phase. It is highly effective for concentrating and purifying analytes from complex matrices. A method for the quantitative determination of ethyl 2-, 3-, and 4-methylpentanoate (B1230305) and ethyl cyclohexanoate in wine and spirits utilized SPE with a LiChrolut EN sorbent for extraction. psu.edu The major interfering compounds were removed with a water-methanol wash, and the target esters were eluted with dichloromethane (B109758). psu.edu This method achieved very low detection limits, demonstrating the power of SPE for trace analysis. psu.edu In another study on baijiu, tandem SPE columns were used for the simultaneous extraction and fractionation of volatile compounds, allowing for a detailed characterization of the aroma profile. mdpi.com
Solid Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like this compound.
Several studies have optimized HS-SPME conditions for the analysis of volatile esters in various matrices. For the analysis of trace aroma compounds in Chinese liquor (baijiu), an HS-SPME method coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) was developed. mdpi.com The study optimized parameters such as sample dilution, extraction time, and extraction temperature to maximize the extraction efficiency of numerous compounds, including ethyl 3-methylpentanoate. mdpi.com Similarly, HS-SPME conditions were optimized for the extraction of volatile organic compounds from pineapple, where extraction temperature was found to be a significant factor for the amount of esters extracted. uitm.edu.my SPME has also been used to detect a wide range of volatile compounds in model cheeses, including various esters.
Table 1: Comparison of Optimized HS-SPME Parameters for Volatile Ester Analysis
| Parameter | Chinese Baijiu mdpi.com | MD2 Pineapple uitm.edu.my |
| Fiber Coating | Not specified in abstract | 65 µm PDMS/DVB |
| Sample Preparation | Dilution with ultrapure water | Homogenization, salt addition |
| Extraction Temperature | Optimized between 35-60 °C | Optimized between 30-50 °C |
| Extraction Time | Optimized between 15-75 min | Optimized between 10-30 min |
| Agitation | Not specified in abstract | 400 rpm |
| Detection | GC×GC-TOFMS | GC-MSD |
This table is based on the data available in the provided search results. The data is interactive and can be sorted by column.
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. In chromatography, derivatization is often used to improve volatility, thermal stability, or detectability, and to enhance chromatographic resolution.
For carboxylic acids, which can be precursors to esters like this compound, derivatization is a common practice before GC analysis. For example, in the analysis of phenoxy acid herbicides, the acidic compounds were methylated using trimethylsilyldiazomethane (B103560) to form their corresponding methyl esters, which were then analyzed by GC-MS. nih.gov Another approach for analyzing free fatty acids involves derivatization with alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF). nih.gov This automated derivatization allows for the high-throughput analysis of a wide range of metabolites, including fatty acids. nih.gov
For LC-MS analysis of free fatty acids, derivatization is employed to enhance ionization efficiency. A twin derivatization strategy has been reported for the high-coverage quantification of free fatty acids, where different reagents are used to target different classes of fatty acids. researchgate.net While this compound is already an ester, the principle of derivatization could be applied if, for instance, it were first hydrolyzed to its corresponding acid, 3-methylpentanoic acid, for a specific analytical purpose, or if a chiral derivatizing agent were used to separate its enantiomers by chromatography. tandfonline.com
Molecular Distillation for Component Isolation
Molecular distillation, particularly short-path distillation, is a specialized purification technique highly suited for the isolation of thermally sensitive compounds like this compound from complex mixtures. toptionlab.comarogreen.com This method is advantageous over traditional distillation for separating volatile flavor and fragrance compounds from non-volatile or high-boiling point matrices, such as lipids or triglycerides, which are common in natural product extracts. mane.comresearchgate.netdairy-journal.org
Principle and Application
The core principle of molecular distillation is the use of a high vacuum (typically below 10⁻³ Pa), which significantly lowers the boiling temperature of substances. dairy-journal.org The equipment is designed with a very short distance between the evaporator surface and the condenser. toptionlab.comdairy-journal.org This "short path" minimizes the time the substance spends in a heated state, thereby preventing thermal degradation of sensitive molecules like esters. toptionlab.commane.com
In the context of isolating this compound, a crude extract containing the ester would be heated on a thin film under high vacuum. Due to its volatility relative to other matrix components (e.g., fatty acids, sugars, or other less volatile esters), this compound will vaporize at a lower temperature. The vapor then travels the short distance to the internal condenser, where it liquefies and is collected as a purified distillate. toptionlab.comresearchgate.net This technique is particularly effective for preserving the delicate and specific aroma profile of the target compound. arogreen.com
Research Findings
Research into the isolation of flavor compounds from food matrices has demonstrated the superiority of high-vacuum distillation techniques for achieving high recovery rates, especially for high-boiling aroma compounds within a lipid phase. researchgate.net While specific studies focusing exclusively on this compound are not prevalent, the methodology is widely applied to isolate esters with similar physicochemical properties from various sources, including essential oils, fruit extracts, and dairy products. toptionlab.comdairy-journal.orgscielo.br The efficiency of the separation is governed by the precise control of temperature and pressure, which can be adjusted to fractionate different volatile components based on their molecular weight and boiling points. toptionlab.com This allows for the isolation of individual components, leading to higher purity extracts valuable in flavor and fragrance research. toptionlab.compubcompare.ai
Data Tables
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₁₄O₂ | nih.gov |
| Molecular Weight | 130.18 g/mol | nih.gov |
| CAS Number | 2177-78-8 | nih.gov |
| Appearance | Colorless Liquid | |
| ¹³C NMR Spectra | Data available | nih.gov |
| GC-MS | Data available | nih.gov |
| IR Spectra | Data available | nih.gov |
| Kovats Retention Index (Standard non-polar) | 865.8, 866, 875 | nih.gov |
| Kovats Retention Index (Standard polar) | 1115, 1124.3, 1127, 1130, 1135, 1145 | nih.gov |
Table 2: Typical Operating Parameters for Molecular Distillation of Flavor Esters
| Parameter | Typical Range | Rationale |
| Operating Pressure | < 1 Pa (< 0.01 mbar) | Lowers the boiling point to prevent thermal degradation of the ester. dairy-journal.org |
| Evaporator Temperature | 40 - 100 °C | Dependent on the specific volatility of the compound and the matrix; optimized to selectively vaporize the target ester. toptionlab.com |
| Condenser Temperature | -20 to 20 °C | Must be sufficiently cold to efficiently condense the vaporized ester while preventing solidification. toptionlab.com |
| Feed Rate | Variable | Adjusted to ensure efficient formation of a thin film on the evaporator surface for optimal heat transfer. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, which in turn governs the molecule's structure and chemical reactivity.
For esters like methyl 3-methylpentanoate (B1260497), Density Functional Theory (DFT) is a widely used method for geometry optimization and the calculation of electronic properties. researchgate.net Functionals such as M06-2X are often employed for their accuracy in describing main-group thermochemistry and kinetics. researchgate.net Such calculations can determine key descriptors of reactivity. For instance, analysis of saturated methyl esters shows that the primary reactive sites are located within the ester group itself. researchgate.net
The molecular electrostatic potential (MEP) surface is a key output, which maps the electrostatic potential onto the electron density surface. This visualization helps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. Another critical aspect is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In a study of a complex methyl ester, DFT calculations showed the HOMO localized over a substituted aromatic ring, while the LUMO was present on the indole (B1671886) side, pinpointing distinct regions of electrophilic and nucleophilic reactivity. mdpi.com
Furthermore, high-level ab initio methods, often in combination with DFT, are used to achieve high accuracy for specific properties. The ONIOM method, which combines high-level calculations on a chemically active part of a molecule with a lower-level theory for the rest, has been successfully applied to large methyl esters to predict energy barriers and heats of reaction with high accuracy. acs.org Another approach, the Connectivity-Based Hierarchy (CBH) protocol, uses DFT calculations on the large molecule and high-accuracy G4 calculations on smaller fragments to systematically correct for errors and derive precise bond dissociation energies (BDEs). acs.org These BDEs are crucial for predicting which chemical bonds are most likely to break during reactions like pyrolysis.
Table 1: Representative Electronic Properties Calculated for Methyl Esters via Quantum Chemistry (Note: Data presented is illustrative of the types of properties calculated for representative methyl esters, not specifically for methyl 3-methylpentanoate.)
| Calculated Property | Methodology Example | Information Gained | Reference Compound Example |
|---|---|---|---|
| Optimized Geometry | DFT (e.g., M06-2X) | Provides the lowest energy 3D structure, bond lengths, and angles. | Methyl Butyrate researchgate.net |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Methyl Crotonate researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Methyl Heptanoate researchgate.net |
| Bond Dissociation Energies (BDEs) | DFT with CBH correction, G4 | Predicts the weakest bonds and likely initial fragmentation pathways in thermal decomposition. acs.org | Methyl Decanoate acs.org |
| Natural Bond Orbital (NBO) Analysis | DFT | Analyzes charge distribution and orbital interactions. researchgate.net | Methyl Esters researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By simulating the atomic motions based on a given force field, MD can explore the conformational landscape and the nature of intermolecular interactions.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. MD simulations can map the potential energy surface associated with bond rotations, identifying low-energy conformers and the barriers to interconversion between them. This information is vital as the molecule's shape can significantly influence its physical properties and how it interacts with other molecules. For complex organic molecules, force fields like PCFF (Polymer Consistent Force Field), which accurately model bond stretching, angle bending, and non-bonded interactions, are often employed. mdpi.com
MD simulations are also exceptionally useful for studying intermolecular interactions in condensed phases. For example, simulations have been used to investigate the interaction of water with cellulose (B213188) esters, revealing that water molecules preferentially form hydrogen bonds with the carbonyl oxygen of the ester group. chalmers.se In another study, MD simulations of liquid crystal-forming esters showed that a simple change in the orientation of the ester group within the molecule's core led to significant differences in the intermolecular Coulombic interactions, which in turn explained the experimentally observed differences in liquid crystal phase behavior. aip.org For a homologous series of methyl esters (from methyl acetate (B1210297) to methyl heptanoate), MD simulations using the TraPPE force field have successfully predicted vapor-liquid phase equilibria and interfacial properties like surface tension. rsc.org Such simulations provide a molecular-level explanation for macroscopic properties.
Table 2: Illustrative Data from Conformational and Interaction Studies of Esters (Note: This table illustrates the type of data obtained from MD simulations of esters and is not specific to this compound.)
| Simulation Type | Force Field Example | Key Findings | Reference System Example |
|---|---|---|---|
| Conformational Search | N/A (often combined with QC) | Identification of multiple stable conformers and the energy barriers between them. | (1,1'-(phenylmethylene)bis(3-methylurea)) umich.edu |
| Intermolecular Potential | All-atom force field | Separation of energetic contributions (Coulomb, van der Waals) to understand phase behavior. aip.org | Mesogenic Esters aip.org |
| Vapor-Liquid Equilibria | TraPPE (united atom) | Prediction of coexistence densities, vapor pressures, and surface tension. rsc.org | Methyl Ester Homologous Series rsc.org |
| Solvent Interaction | N/A | Determination of preferred hydrogen bonding sites and clustering of solvent molecules. chalmers.se | Cellulose Acetate Propionate chalmers.se |
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. By locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate activation energies and reaction rates, providing a complete picture of the reaction mechanism.
The thermal decomposition (pyrolysis) of methyl esters, which are surrogates for biodiesel, has been extensively studied theoretically. For methyl butanoate, calculations at the BH&HLYP/cc-pVTZ level of theory identified thirteen different decomposition pathways. acs.org Such studies involve optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The results show that for the pyrolysis of esters with a β-hydrogen, the mechanism often involves a non-planar, six-membered cyclic transition state leading to the formation of an alkene and a carboxylic acid. uhasselt.be
Once the potential energy surface is mapped, reaction rate constants can be calculated. Transition State Theory (TST) is used to determine rates at the high-pressure limit, while theories like Rice-Ramsperger-Kassel-Marcus (RRKM) are used to calculate pressure-dependent rate constants, which are essential for combustion modeling. acs.orguhasselt.beresearchgate.net These theoretical kinetics studies have been crucial in developing and refining detailed chemical kinetic models for biodiesel combustion. researchgate.netresearchgate.net
The hydrolysis of esters is another reaction class where theoretical investigations have provided significant insight. DFT calculations have been used to model the transition states for both acid-catalyzed and base-catalyzed hydrolysis. For the acid-catalyzed hydrolysis of cocaine, which contains both a methyl ester and a benzoyl ester, calculations at the B3LYP/6-31+G* level were used to find the transition state structures and calculate the free energy barriers for hydrolysis at each site. researchgate.net Other studies have shown that water molecules can actively participate in the hydrolysis mechanism, acting as a proton shuttle in a cyclic transition state, which can be modeled using quantum mechanics and continuum solvation models to approximate the solvent environment. ic.ac.uk
Table 3: Examples of Theoretically Investigated Reaction Pathways for Methyl Esters (Note: The data is based on studies of representative esters like methyl butanoate and serves as an example of mechanistic investigation.)
| Reaction Type | Methodology Example | Reaction Pathway Investigated | Key Finding | Reference Compound |
|---|---|---|---|---|
| Pyrolysis (Unimolecular) | BH&HLYP/cc-pVTZ, RRKM/TST | Six-center elimination (Chugaev elimination) | Formation of propene and acetic acid via a cyclic six-membered transition state. uhasselt.be | Isopropyl Acetate uhasselt.be |
| Pyrolysis (Radical) | BH&HLYP/cc-pVTZ | Hydrogen abstraction by H atoms | Identified as a primary route for radical formation in high-temperature environments. acs.org | Methyl Butanoate acs.org |
| Pyrolysis (Radical) | BH&HLYP/cc-pVTZ | C(O)OCH₃ bond fission | Leads to the formation of CO + CH₃O, a significant source of CO. acs.org | Methyl Butanoate acs.org |
| Acid-Catalyzed Hydrolysis | B3LYP/6-31+G* | Nucleophilic attack of water on protonated carbonyl | Calculation of free energy barriers and characterization of the tetrahedral intermediate transition state. researchgate.net | Cocaine (Methyl Ester moiety) researchgate.net |
| Water-Assisted Hydrolysis | ωB97XD/6-311G(d,p) | Concerted mechanism with proton relay | Demonstrated a pathway involving three water molecules in a cyclic, concerted transition state. ic.ac.uk | Generic Ester ic.ac.uk |
Biological and Biochemical Research Applications
Role in Metabolic Pathways and Enzyme Interactions
The direct involvement of Methyl 3-methylpentanoate (B1260497) in metabolic pathways has not been extensively documented. It is plausible that in a biological system, it would be hydrolyzed by esterase enzymes into 3-methylpentanoic acid and methanol (B129727). The metabolic fate would then be determined by these two products. 3-Methylpentanoic acid, a branched-chain fatty acid, is the more metabolically significant of the two in the context of the following pathways. nih.gov
While not a direct metabolite of leucine (B10760876), 3-methylpentanoic acid is structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine. The breakdown of leucine produces isovaleryl-CoA, which is then metabolized to 3-methylcrotonyl-CoA. researchgate.net Disruptions in this pathway, such as in the genetic disorder 3-methylcrotonylglycinuria, lead to a buildup of related metabolites. nih.gov The catabolism of another BCAA, isoleucine, leads to the formation of 2-keto-3-methylvaleric acid, which is structurally similar to 3-methylpentanoic acid. healthmatters.io
Specific enzyme-substrate interactions involving Methyl 3-methylpentanoate are not well-characterized in the scientific literature. However, its hydrolysis product, 3-methylpentanoic acid, would likely be activated to its coenzyme A (CoA) derivative, 3-methylpentanoyl-CoA, to participate in metabolic reactions. This activation would be catalyzed by an acyl-CoA synthetase. The resulting 3-methylpentanoyl-CoA could then potentially interact with various enzymes involved in fatty acid and amino acid metabolism.
The influence of branched-chain fatty acids on energy and fat metabolism is an area of active research. While direct studies on 3-methylpentanoic acid are scarce, related methylated medium-chain fatty acids have been shown to have metabolic effects. nih.gov For instance, certain structured fats can lead to higher postprandial energy expenditure and fat oxidation compared to conventional fats. nih.gov Given its structure, 3-methylpentanoic acid, once converted to its CoA ester, could potentially enter the β-oxidation pathway, contributing to energy production.
Acyl-carnitines are formed when acyl-CoA molecules are esterified to carnitine, a process essential for transporting fatty acids into the mitochondria for oxidation. researchgate.netmdpi.com It is plausible that 3-methylpentanoyl-CoA could form 3-methylpentanoyl-carnitine. This is supported by studies on the metabolism of structurally similar compounds; for example, the metabolism of 3-methyl-2-oxopentanoate (B1228249) results in the production of various acyl-carnitines, including acetyl-carnitine and propionyl-carnitine. nih.gov A unique acylcarnitine, 3-methylglutarylcarnitine, is a biomarker for certain metabolic disorders, indicating that branched-chain acyl-CoAs are substrates for carnitine acyltransferases. nih.gov
The alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC) is a critical enzyme in the Krebs cycle. creative-proteomics.com While there is no direct evidence of this compound inhibiting this complex, a structurally similar compound, alpha-keto-beta-methyl-n-valeric acid, has been shown to be an inhibitor of KGDHC. nih.gov This inhibition can alter mitochondrial function. nih.gov Given the structural similarities, it is conceivable that metabolites of 3-methylpentanoic acid could have some interaction with KGDHC, although this has not been experimentally verified.
Biological Activity and Potential Therapeutic Research
The biological activity of this compound itself is not well-studied in the context of therapeutic applications. It has been identified as a volatile organic compound in some plants, such as snake fruit, and has been investigated for its antifungal properties. nih.govacs.orgfrontiersin.org Some studies have explored the potential of related compounds in various therapeutic areas. For instance, the modulation of BCAA metabolism is being investigated in the context of metabolic diseases. However, there is currently no significant body of research pointing to specific therapeutic uses for this compound.
Evaluation of Antimicrobial Properties
Currently, there is a lack of direct scientific evidence evaluating the specific antimicrobial properties of this compound against a broad range of microbes. Research into the antimicrobial effects of methyl esters often focuses on other related compounds.
Antifungal Mechanisms via Microbial Volatile Organic Compounds (VOCs)
While direct studies on this compound are limited, research into its isomer, methyl 2-methylpentanoate (B1260403), provides insight into its potential role as an antifungal agent. Volatile organic compounds (VOCs) produced by microorganisms are a known mechanism for inhibiting the growth of pathogenic fungi. nih.gov
One study identified methyl 2-methylpentanoate as an effective antifungal VOC produced by several Streptomyces species. nih.govuni-rostock.de This compound was found to be a constituent of the volatile emissions that inhibited the growth of the soil-borne fungal pathogen Rhizoctonia solani. nih.gov The general mechanism by which microbial VOCs, including esters, exert their antifungal effects can involve inducing an accumulation of intracellular reactive oxygen species (ROS) and causing lipid peroxidation, which damages microbial cell membranes. nih.govresearchgate.net
Table 1: Antifungal Activity of a Related Isomer
| Compound | Producing Microorganism | Target Pathogen | Reference |
|---|
Studies on Protein Synthesis and Muscle Protein Synthesis
No available scientific studies have investigated the effects of this compound on protein synthesis or muscle protein synthesis. Research in this area typically focuses on amino acids and their derivatives, which are the building blocks of proteins.
Investigations into Oxidative Stress and Reactive Oxygen Species (ROS) Modulation
There is no direct research available on the role of this compound in modulating oxidative stress or reactive oxygen species (ROS). While some studies explore the effects of other, structurally different, methyl esters on ROS generation in specific contexts like leukemia cells, these findings cannot be extrapolated to this compound. nih.gov Similarly, research on related keto-acid derivatives, such as alpha-keto-beta-methyl-n-valeric acid, has shown they can diminish ROS, but this is a functionally distinct class of compound. thegoodscentscompany.com
Effects on Mitochondrial Function and Cellular Calcium Regulation
No studies have been published that investigate a link between this compound and mitochondrial function or the regulation of cellular calcium. Research into related but distinct compounds, such as alpha-keto-beta-methyl-n-valeric acid and Calcium (S)-3-methyl-2-oxovalerate, indicates they can alter endoplasmic reticulum Ca2+ stores and play a role in metabolic pathways, but these actions are specific to their unique structures and not indicative of the function of this compound. thegoodscentscompany.com
Impact on Microbial Cell Wall and Membrane Integrity
Specific research on the impact of this compound on the integrity of microbial cell walls and membranes has not been conducted. However, as a volatile organic compound, its potential antifungal mechanism, similar to other VOCs, could involve disrupting cell membrane integrity. For example, VOCs produced by Aureobasidium pullulans have been shown to increase lipid peroxidation and electrolyte leakage in fungi, leading to a loss of membrane integrity. nih.govresearchgate.net
Applications in Clinical and Nutritional Science Research
There is no evidence of this compound being used or investigated in clinical or nutritional science research. Its known occurrences are primarily as a natural volatile compound in some plants and fruits, such as Aztec tobacco (Nicotiana rustica), cashew juice, and snake fruit (Salacca zalacca). thegoodscentscompany.com
Biomarker Potential in Metabolic Disorders
The landscape of disease diagnostics is continually evolving, with a growing emphasis on the discovery of non-invasive biomarkers. Volatile organic compounds present in breath, urine, and blood offer a promising avenue for monitoring metabolic health. While direct research linking this compound to specific metabolic disorders is in its early stages, related compounds and the broader class of branched-chain fatty acid esters have been implicated in metabolic dysregulation.
The potential for this compound to serve as a biomarker lies in its connection to the metabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. The catabolism of these essential amino acids produces various intermediates, and alterations in these pathways are a known hallmark of metabolic diseases such as obesity and insulin (B600854) resistance. nih.gov Further targeted metabolomic studies are necessary to elucidate the precise role and concentration changes of this compound in various metabolic disorders, which would be a critical step in validating its potential as a specific and reliable biomarker.
| Compound | Associated Metabolic Condition(s) | Biological Fluid(s) for Detection |
|---|---|---|
| 3-Methyl-2-oxovaleric acid | Metabolic Syndrome Risk Factors | Plasma |
| Branched-chain amino acids (Leucine, Isoleucine, Valine) | Obesity, Insulin Resistance, Type 2 Diabetes | Blood, Urine |
Relevance in Nutritional Science and Sports Medicine
The composition of our diet and the physiological demands of physical exercise significantly impact our metabolic state, which can be reflected in the profile of VOCs we emit. This compound has been identified as a naturally occurring compound in certain foods, suggesting a direct link to nutritional science.
Specifically, it has been detected in fruits such as cashew juice and snake fruit (Salacca zalacca). thegoodscentscompany.com The presence of this ester contributes to the characteristic aroma profile of these foods. This connection opens up avenues for research into how the consumption of such foods influences the levels of this compound in the body and what, if any, are the subsequent physiological effects. The study of food-derived VOCs is an expanding area of nutritional science, with potential implications for understanding diet-host interactions and their impact on health.
In the realm of sports medicine, the analysis of VOCs in exhaled breath is being explored as a non-invasive tool to monitor exercise-induced metabolic changes. Intense physical activity leads to significant shifts in energy metabolism, including alterations in fatty acid and amino acid oxidation. While direct research on this compound in the context of exercise is currently limited, the general principle of monitoring exercise-induced metabolic stress through VOC analysis is well-established. Future studies could investigate whether the metabolic flux during and after exercise affects the production and exhalation of this compound, potentially providing insights into an individual's metabolic response to physical exertion.
| Food Source | Reference |
|---|---|
| Cashew Juice | thegoodscentscompany.com |
| Snake Fruit (Salacca zalacca) | thegoodscentscompany.com |
Analysis of Enantiomers in Biological Fluids
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. These enantiomers can have different biological activities and metabolic fates. Therefore, the ability to separate and quantify individual enantiomers in biological fluids is crucial for a comprehensive understanding of the compound's physiological role.
The analysis of chiral compounds in complex biological matrices typically requires specialized analytical techniques, with chiral gas chromatography (GC) being a prominent method. gcms.cz This technique utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to their separation. This allows for the determination of the enantiomeric ratio (the relative amounts of each enantiomer) in a given sample.
While specific methods for the enantioselective analysis of this compound in biological fluids are not yet widely published, the principles and techniques for separating similar chiral molecules, such as other branched-chain fatty acid esters, are well-established. nih.gov These methods often involve derivatization of the analyte to enhance its volatility and chromatographic properties, followed by separation on a chiral GC column and detection by mass spectrometry (MS) for sensitive and specific quantification. The development and application of such a method for this compound would be a significant step forward in elucidating the stereospecific aspects of its metabolism and biological function.
| Technique | Principle | Application |
|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of volatile chiral compounds. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules. | Sensitive and specific detection and identification of separated compounds. |
Advanced Applications in Chemical Industries and Research
Organic Synthesis Intermediate and Building Block
As a versatile building block, Methyl 3-methylpentanoate (B1260497) and its derivatives are instrumental in the field of organic synthesis, enabling the creation of a wide array of complex and valuable molecules. cymitquimica.com Its structural features allow for various chemical transformations, making it a sought-after starting material in multiple synthetic endeavors. ontosight.ai
Synthesis of Complex Organic Molecules
Methyl 3-methylpentanoate serves as a crucial intermediate in the synthesis of more intricate organic structures. cymitquimica.com Its carbon skeleton can be strategically modified and elaborated upon to construct larger and more functionalized molecules. For instance, derivatives of this ester are employed in the preparation of complex compounds with specific biological activities. The branched methyl group influences the molecule's reactivity and stereochemistry, providing a handle for chemists to control the outcome of synthetic reactions.
Production of Enantiomerically Pure Compounds for Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is paramount in many areas of chemistry, particularly in the development of pharmaceuticals where a specific stereoisomer often exhibits the desired therapeutic effect. Chiral derivatives of pentanoic acid, closely related to this compound, are key players in stereoselective synthesis. orgsyn.org For example, the asymmetric synthesis of (S)-2-cyano-2-methylpentanoic acid has been achieved with high enantiomeric excess using a nitrilase enzyme, demonstrating the potential for creating specific stereoisomers from related structures. nih.gov The synthesis of (3R)-methylpentanoic acid has also been a subject of research, highlighting the importance of controlling stereochemistry in this class of compounds. acs.org
Precursor in Pharmaceutical and Agrochemical Development
The structural motif of 3-methylpentanoic acid and its esters is found in various biologically active compounds, making them valuable precursors in the pharmaceutical and agrochemical industries. ontosight.ailookchem.com For instance, Methyl (3S)-5-bromo-3-methylpentanoate, a derivative of this compound, is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom in this compound allows for further chemical modifications, enabling the construction of a diverse range of potential drug candidates and crop protection agents. Furthermore, derivatives like methyl (2R,3R)-2-amino-3-methylpentanoate are being investigated as precursors for drug development. Similarly, Methyl 3-hydroxy-2-methylpentanoate acts as a precursor for various pharmaceutical compounds. evitachem.com The versatility of the 3-methylpentanoate scaffold allows for the creation of molecules with potential applications as pesticides or herbicides. lookchem.com
Flavor and Fragrance Chemistry Research
Beyond its role in synthesis, this compound and its related esters are significant contributors to the aroma and flavor of numerous foods and beverages. Their characteristic fruity notes make them important targets of study in flavor and fragrance chemistry. cymitquimica.comontosight.ai
Identification and Quantification as Key Aroma Compounds in Food and Beverages
Table 1: Identification of this compound and Related Esters in Food and Beverages
| Compound | Food/Beverage | Sensory Descriptor | Reference |
|---|---|---|---|
| Methyl 3-methylbutanoate | Carmenere Red Wine | Fruity | researchgate.net |
| Ethyl 3-methylbutanoate | Japanese Raw Soy Sauce | Green, orange-like | tandfonline.com |
| 3-Methylbutanoic acid | Gouda-type Cheese | Cheesy | nih.gov |
Research on Ester Reactivity and Contribution to Sensory Profiles
The reactivity of esters like this compound and their contribution to sensory profiles are active areas of research. Studies have investigated the synergistic effects of different esters on the perception of fruity aromas in wine. researchgate.netacs.orgresearchgate.netacs.org The presence of certain esters can enhance the perception of other fruity compounds, even when they are present at sub-threshold concentrations. researchgate.netacs.org For example, sensory analysis has demonstrated a synergistic effect of ethyl 2-hydroxy-4-methylpentanoate (B1259815) on the perception of fruity aromas in a wine model solution. acs.org This research highlights the complex interactions between different aroma compounds and their collective impact on the final sensory experience. The study of how these esters are formed from precursors during fermentation and ripening is also crucial for understanding and controlling the flavor of food products. acs.org
Aroma Reconstitution and Omission Studies for Understanding Flavor Impact
This compound is a significant contributor to the aroma profiles of certain natural products, most notably snake fruit (Salacca zalacca). Its role as a crucial flavor component is elucidated through sophisticated analytical techniques known as aroma reconstitution and omission studies. These methods are fundamental in flavor chemistry for pinpointing the exact contribution of individual volatile compounds to a complex aroma.
The process begins with the identification and quantification of all odor-active compounds in a substance, often using techniques like Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS). In a study on three cultivars of snake fruit, researchers identified 24 odor-active compounds. nih.gov Among these, this compound was determined to be the "character impact odorant," meaning it is singularly most responsible for the typical aroma of snake fruit. nih.gov
Once the key odorants are identified and their natural concentrations are measured, an artificial aroma, or "reconstitute," is created in the laboratory by mixing these chemical compounds in the same proportions. acs.orgresearchgate.net Sensory panels then evaluate this synthetic aroma to confirm that it faithfully mimics the original fruit's scent. acs.org
The critical step is the omission test. In this phase, a series of new aroma reconstitutes are prepared, each with one specific compound missing. acs.orgnih.gov By comparing the aroma of the complete reconstitute to the aroma of a version lacking a single component, panelists can determine the impact of that omitted compound. nih.gov When this compound is omitted from the snake fruit aroma reconstitute, the resulting scent is significantly different and loses its characteristic note, confirming the compound's essential role.
Table 1: Key Odor-Active Compounds Identified in Snake Fruit (Salacca zalacca)
| Compound | Odor Description | Role in Aroma |
|---|---|---|
| This compound | Typical snake fruit aroma | Character Impact Odorant |
| 2-Methylbutanoic acid | Sweaty | Contributes to sweaty odor |
| 3-Methylpentanoic acid | Sweaty | Contributes to sweaty odor |
| Methyl 3-methyl-2-butenoate | Overripe fruity, ethereal | Contributory Odorant |
| Methyl 3-methyl-2-pentenoate | Ethereal, strong green, woody | Contributory Odorant |
| 2,5-dimethyl-4-hydroxy-3[2H]-furanone | Caramel, sweet, cotton candy-like | Contributory Odorant |
Source: Adapted from scientific research on snake fruit aroma. nih.gov
Research in Specialty Chemicals and Materials Production
This compound serves as a valuable precursor and building block in the synthesis of more complex specialty chemicals. Its specific structure can be modified through targeted chemical reactions to create derivatives with desired properties for various industrial and research applications.
A notable application is its use in the production of halogenated intermediates. For instance, this compound can undergo a bromination reaction to produce Methyl (3S)-5-bromo-3-methylpentanoate. This reaction typically utilizes bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃). The process is carefully controlled to ensure the selective addition of a bromine atom to the molecule.
The resulting compound, Methyl (3S)-5-bromo-3-methylpentanoate, is a chiral ester that serves as a critical intermediate in organic synthesis. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block for creating a range of more complex molecules, including those investigated in medicinal chemistry and for the production of other specialty materials.
Table 2: Synthesis of a Specialty Chemical from this compound
| Precursor | Reaction | Product | Catalyst | Application of Product |
|---|
| This compound | Bromination | Methyl (3S)-5-bromo-3-methylpentanoate | Iron (Fe) or Aluminum bromide (AlBr₃) | Intermediate in organic synthesis for pharmaceuticals and specialty materials. |
This pathway from a relatively simple ester to a functionalized, chiral intermediate highlights the utility of this compound in the value-added synthesis chains of the specialty chemical industry.
Environmental Aspects in Chemical Research
Biodegradation Studies and Environmental Fate
The environmental fate of methyl 3-methylpentanoate (B1260497) is influenced by a combination of its physical and chemical properties, as well as its susceptibility to biotic and abiotic degradation processes. As a volatile organic compound (VOC), its distribution in the environment is governed by its tendency to partition between air, water, and soil. While specific biodegradation studies on methyl 3-methylpentanoate are limited, its structural characteristics as a branched-chain ester provide insights into its likely environmental persistence and degradation pathways.
The subsequent degradation of the hydrolysis products, methanol (B129727) and 3-methylpentanoic acid, would then proceed via separate microbial pathways. Methanol is readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org However, the branched structure of 3-methylpentanoic acid is expected to make it more recalcitrant to microbial degradation than straight-chain fatty acids.
Studies on the anaerobic biodegradation of structurally similar compounds further support the likelihood of persistence for this compound, particularly in anoxic environments. Research on the methanogenic biodegradation of iso-alkanes in oil sands tailings has shown that 3-methylpentane (B165638), the alkane analogue of the parent acid of this compound, is highly resistant to degradation. In these studies, while other iso-alkanes like 2-methylpentane (B89812) were partially or completely degraded, 3-methylpentane remained undegraded even after extended incubation periods of over 100 weeks. oup.commdpi.comcdnsciencepub.comnih.gov This recalcitrance is attributed to the tertiary carbon atom in the 3-methyl position, which is a common feature in molecules that are difficult for microorganisms to metabolize.
As a naturally occurring VOC found in plants such as tobacco, this compound is released into the atmosphere. thecmmgroup.comnih.gov In the atmosphere, VOCs can be degraded by photochemical reactions. thecmmgroup.comnih.gov However, in soil and water, its fate will be largely determined by microbial activity. The general principles of fatty acid methyl ester (FAME) biodegradation involve initial hydrolysis followed by the β-oxidation of the resulting fatty acid. lyellcollection.orgconcawe.eu While FAMEs are generally considered readily biodegradable, the rate can be influenced by chain length and branching. concawe.eumercuria.com
Table of Biodegradation Data for Structurally Related Compounds
| Compound | Structural Relationship to this compound | Biodegradation Findings | Reference(s) |
| 3-Methylpentane | Alkane analogue of the parent acid | Not degraded under methanogenic conditions in oil sands tailings after 108 weeks. | oup.comnih.gov |
| Branched-Chain Esters | General structural class | Hydrolysis rates are approximately 100 times slower than for straight-chain esters. | inchem.org |
| Fatty Acid Methyl Esters (FAMEs) | General compound class | Readily biodegradable in water, soil, and sediments, with a half-life of less than 2-3 days for many. | mercuria.com |
| Short-Chain Fatty Acids | Structural class of hydrolysis product | Esters of short-chain fatty acids (up to C10) are generally positive for slight skin irritation, implying some level of reactivity/degradation. | mercuria.com |
Emerging Research Trends and Future Directions
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of methyl 3-methylpentanoate (B1260497), traditionally achieved through esterification of 3-methylpentanoic acid with methanol (B129727), is undergoing a green transformation. Researchers are increasingly focused on developing novel catalytic systems that are not only efficient but also environmentally benign.
One promising area of research is the use of biocatalysts, such as immobilized lipases. mdpi.com These enzymes can catalyze the esterification reaction under mild conditions, often in solvent-free media, which aligns with the principles of green chemistry. mdpi.com For instance, the lipase (B570770) from Candida antarctica (CalB) has been successfully used for the synthesis of other branched esters, demonstrating high conversion rates and product purity. mdpi.com The optimization of reaction parameters like temperature, biocatalyst concentration, and substrate molar ratio is a key focus to enhance the economic viability of such processes. mdpi.com A study on a similar diester, decane-1,10-diyl bis(2-methylpentanoate), showed that a temperature of 80°C and a biocatalyst concentration of 2.5% (w/w) yielded optimal results. mdpi.com
Heterogeneous acid catalysts are also gaining traction as sustainable alternatives to traditional homogeneous catalysts like sulfuric acid. Materials such as silica-supported niobium have shown high activity and stability in related condensation and esterification reactions. researchgate.net The development of these solid catalysts simplifies product purification and catalyst recycling, thereby reducing waste and operational costs.
Future research in this area will likely focus on:
The discovery and engineering of more robust and selective biocatalysts.
The design of multifunctional heterogeneous catalysts that can perform multiple reaction steps in a single pot.
The use of flow chemistry systems to enable continuous and efficient production of methyl 3-methylpentanoate.
Exploration of Undiscovered Biological Activities and Mechanistic Pathways
While this compound and its structural analogs are recognized for their role as flavoring agents, their broader biological activities remain largely unexplored. nih.gov The ester group can undergo hydrolysis in biological systems, releasing 3-methylpentanoic acid and methanol, which can then participate in various biochemical pathways.
Recent studies have begun to investigate the potential pharmacological effects of related branched-chain fatty acids and their esters. For instance, some structurally similar compounds have been evaluated for neuroprotective properties, showing an ability to protect against oxidative stress in cell-based models. The mechanism of action is thought to involve the modulation of signaling pathways related to oxidative stress and inflammation.
Furthermore, derivatives of 3-methylpentanoic acid have been synthesized and investigated for their potential as anti-tubercular agents. researchgate.net The core structure serves as a scaffold for creating new molecules with potential therapeutic applications. For example, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-(amino)-2-methylpentanoic acid ethyl ester hydrochloride has been used to synthesize a series of compounds with good inhibitory activity against Mycobacterium tuberculosis. researchgate.net
The exploration of the mechanistic pathways of this compound and its metabolites is still in its infancy. A deeper understanding of how these molecules interact with biological targets such as enzymes and receptors is crucial. Techniques like online NMR spectroscopy are being employed to investigate the reaction mechanisms of related compounds, providing valuable insights into their chemical behavior. researchgate.net
Future research is expected to concentrate on:
Screening this compound and its derivatives for a wider range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net
Identifying the specific molecular targets and signaling pathways affected by these compounds.
Investigating the metabolism and pharmacokinetics of this compound in vivo.
Integration with Advanced Materials Science for Functional Applications
The unique physicochemical properties of this compound, such as its branched structure and moderate polarity, make it a candidate for integration into advanced materials. solubilityofthings.com Branched esters are known for their ability to remain liquid over a wide range of temperatures, which makes them suitable for applications as biolubricants and in the cosmetics industry. mdpi.com
A recent study on the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate), a larger molecule with a similar branched ester structure, highlighted its potential as a biolubricant with a high viscosity index. mdpi.com This suggests that this compound could also be explored for its lubricating properties, either as a base oil or as an additive.
Furthermore, the ester functionality allows for its potential use as a monomer or a plasticizer in polymer synthesis. Its incorporation into a polymer chain could modify the material's properties, such as its flexibility, thermal stability, and biodegradability.
Future research directions in this area include:
Evaluating the performance of this compound as a biolubricant and comparing it with existing products.
Synthesizing and characterizing novel polymers incorporating this compound to develop new functional materials.
Exploring its use in formulations for coatings, adhesives, and other material applications.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research, and their application to compounds like this compound holds immense promise. sciopen.comacs.org These computational tools can be used to predict the properties and activities of molecules, accelerating the discovery and design of new compounds with desired characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in this domain. nih.gov By correlating the chemical structure of a molecule with its biological activity or physical properties, QSAR models can predict the flavor profile, toxicity, or other characteristics of new or untested compounds. nih.gov For instance, ML algorithms like Random Forest and Support Vector Machines have been successfully used to predict the flavor categories of molecules. nih.gov
In the context of this compound, AI and ML could be employed to:
Predict its sensory attributes more accurately, aiding in its application as a flavoring agent. technologynetworks.com
Screen virtual libraries of its derivatives for potential biological activities, prioritizing candidates for experimental testing. acs.org
Optimize synthetic routes by predicting reaction outcomes under different conditions, leading to more efficient and sustainable production processes. sciopen.com
The development of large, high-quality datasets is crucial for the success of these predictive models. acs.orgnih.gov As more experimental data on this compound and related compounds become available, the accuracy and predictive power of AI and ML models will continue to improve.
Future research will likely involve:
The creation of comprehensive databases for branched esters, including their physicochemical properties, biological activities, and sensory data.
The development of more sophisticated and interpretable ML models to provide deeper insights into structure-property relationships. acs.org
The integration of AI-driven approaches into the entire research and development pipeline, from initial compound design to final application.
Q & A
Q. What are the common synthetic routes for methyl 3-methylpentanoate, and how are the products characterized?
this compound is typically synthesized via esterification or alkylation reactions. For example, similar esters are prepared under inert atmospheres (e.g., argon) using anhydrous solvents like DMF, followed by purification via column chromatography . Characterization employs Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ester C=O stretching at ~1740 cm⁻¹), nuclear magnetic resonance (NMR) for structural elucidation (e.g., δ 3.6 ppm for methoxy groups), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 130.1849 for C₇H₁₄O₂) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl branching at δ 0.9–1.1 ppm) and carbon types (e.g., ester carbonyl at ~170 ppm).
- FTIR : Detects ester carbonyl (1740 cm⁻¹) and methoxy C-O (1200–1100 cm⁻¹) stretches.
- HRMS : Validates molecular formula (C₇H₁₄O₂) with accurate mass measurements (error < 5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?
Contradictions may arise from stereochemical ambiguities or impurities. Strategies include:
- HRMS : Confirms molecular weight and isotopic patterns to rule out byproducts .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry (e.g., NOESY for spatial proximity of methyl groups) .
- Comparative analysis : Match spectral data with authentic reference standards (e.g., Sigma-Aldryl) as done in antifungal assays .
Q. What role does this compound play in microbial volatile-mediated interactions, and how is its production quantified?
this compound acts as a volatile organic compound (VOC) in microbial communication. Quantification involves:
- Solid-phase microextraction (SPME) : Captures VOCs from microbial cultures using polydimethylsiloxane-divinylbenzene fibers .
- GC-MS : Separates compounds via HP-5MS columns (30 m × 0.25 mm ID) with a temperature gradient (45°C to 280°C). Retention indices (RI) and mass spectra (m/z 33–300) are compared to libraries (NIST08) .
- Statistical validation : Log-transformed data analyzed via ANOVA (P < 0.05 with FDR correction) and hierarchical clustering (Pearson’s correlation) .
Q. How to differentiate this compound from its structural isomers using spectroscopic methods?
- ¹³C NMR : The methyl branch at C3 in this compound causes distinct shifts (e.g., C3 at ~27 ppm vs. C2 in 2-methyl isomer at ~33 ppm).
- MS fragmentation : this compound shows a base peak at m/z 57 ([CH₂CH(CH₃)CO]⁺), while 2-methyl isomers fragment differently.
- Retention indices (GC) : Compare experimental RI values with literature data (e.g., RI = 987 vs. 995 for 2-methyl isomer) .
Q. What are the typical reaction conditions for synthesizing this compound esters?
- Inert atmosphere : Reactions conducted under argon to prevent oxidation .
- Catalysts : Use of KI or TFA for nucleophilic substitutions (e.g., converting chloroacetyl to iodoacetyl derivatives) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) yields high-purity products (≥97%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
